Jatamanvaltrate B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

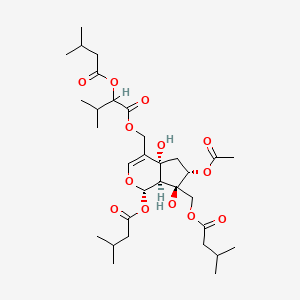

Jatamanvaltrate B is a natural product found in Valeriana jatamansi, Valeriana officinalis, and Nardostachys jatamansi with data available.

Applications De Recherche Scientifique

Propriété neuroprotectrice

Jatamanvaltrate B, dérivé des racines de Valeriana jatamansi, a démontré des propriétés neuroprotectrices. Il a montré des activités neuroprotectrices modérées contre la mort cellulaire neuronale stimulée par le MPP± dans les cellules SH-SY5Y de neuroblastome dopaminergique humain {svg_1}.

Activité anti-inflammatoire

This compound s'est révélé posséder des propriétés anti-inflammatoires. Dans une étude, il a démontré une activité anti-inflammatoire significative dans les modèles de carraghénine et d'adjuvant complet de Freund (CFA-induit) chez des rats expérimentaux {svg_2}.

Activité antimicrobienne

This compound a montré une activité antimicrobienne. Il a présenté une forte activité antibactérienne contre Staphylococcus aureus {svg_3}.

Efficacité antifongique

En plus de ses propriétés antibactériennes, this compound a également montré une efficacité antifongique. Il s'est avéré efficace contre Penicillium chrysogenum {svg_4}.

Propriétés antioxydantes

Valeriana jatamansi, la plante dont est dérivé this compound, est connue pour ses propriétés antioxydantes {svg_5}. Bien que des études spécifiques sur les propriétés antioxydantes de this compound ne soient pas mentionnées dans les résultats de la recherche, il est probable qu'il contribue à l'activité antioxydante globale de la plante.

Biosynthèse de nanoparticules d'argent

Une application intéressante de l'extrait de racine de Valeriana jatamansi, qui contient du this compound, est la biosynthèse de nanoparticules d'argent. Ces nanoparticules ont été évaluées pour leurs propriétés antibactériennes, antioxydantes et anti-biofilm contre divers micro-organismes {svg_6}.

Mécanisme D'action

Target of Action

Jatamanvaltrate B, a compound isolated from the medicinal herb Valeriana jatamansi, has been found to exhibit cytotoxic activity against various cancer cells, including A549, PC-3M, HCT-8, and Bel7402 . It also demonstrated antibacterial activity against Staphylococcus aureus .

Mode of Action

This compound interacts with its targets, leading to changes in cellular processes. It has been found to induce cell cycle arrest, apoptosis, and autophagy in human breast cancer cells . The compound reduces the expression of p-Akt (Ser 473), cyclin B1, and caspase 8, while increasing the expression of p21, p-cdc2, cleaved-caspase 3, cleaved-caspase 7, and poly (ADP-ribose) polymerase (PARP) .

Biochemical Pathways

The compound affects several biochemical pathways. It induces apoptosis, a process of programmed cell death, in cancer cells . This is achieved by causing oxidative stress, which leads to an imbalance between anti-apoptotic proteins (Bcl-2 and Bcl-XL) and pro-apoptotic proteins (Bax, Bak, and Bid) . This imbalance results in the formation of heterodimers in the outer membrane of the mitochondria, allowing apoptogenic factors to exit the cytosol .

Pharmacokinetics

The compound’s cytotoxic activity against various cancer cells suggests that it may have good bioavailability .

Result of Action

The action of this compound results in significant anti-cancer activity, especially in human breast cancer cells . It induces cell cycle arrest at the G2/M stage and apoptosis in MDA-MB-231 and MCF-7 cells . In addition, it inhibits cell migration through the down-regulation of MMP-9 and MMP-2 expression .

Orientations Futures

The study suggests the need to promote research on the identification of active components from the species and their mechanism of action . The plant comprises huge potential for future research and drug development . The species has several therapeutic properties, e.g., neurotoxic, cytotoxic, sedative, anti-inflammation, antidepressant, antidiarrheal, anti-HCV, adaptogenic, analgesic, antioxidant, and antimicrobial effects .

Analyse Biochimique

Biochemical Properties

Jatamanvaltrate B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the apoptotic pathways, such as caspases, which are crucial for programmed cell death . Additionally, it affects the activity of proteins involved in cell cycle regulation, such as Cyclin B1 and cdc2 . These interactions highlight the compound’s potential in modulating cellular processes and therapeutic applications.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis by increasing the expression of apoptotic proteins such as PARP, Caspase 3, Caspase 8, and Caspase 9 . These effects underscore the compound’s potential in cancer therapy and its ability to regulate critical cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to and activates caspases, leading to the cleavage of key cellular proteins and the initiation of apoptosis . Additionally, this compound inhibits the activity of Cyclin B1 and cdc2, resulting in cell cycle arrest . These molecular interactions provide insights into the compound’s therapeutic potential and its role in modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its bioactivity over extended periods, making it a viable candidate for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic benefits as well as potential toxic or adverse effects . For instance, in breast cancer models, higher doses of this compound result in more pronounced inhibition of tumor growth and increased apoptosis . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels, contributing to its therapeutic effects . For example, this compound affects the activity of enzymes involved in the apoptotic pathways, leading to changes in metabolite levels and cellular metabolism . These interactions highlight the compound’s potential in modulating metabolic processes and its role in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its bioactivity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound is efficiently transported to target tissues, where it exerts its therapeutic effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound localizes to the mitochondria, where it interacts with key proteins involved in apoptosis . This subcellular localization is critical for the compound’s bioactivity and therapeutic potential.

Propriétés

IUPAC Name |

[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O13/c1-17(2)10-24(34)42-16-32(39)23(43-21(9)33)13-31(38)22(15-41-30(28(31)32)45-26(36)12-19(5)6)14-40-29(37)27(20(7)8)44-25(35)11-18(3)4/h15,17-20,23,27-28,30,38-39H,10-14,16H2,1-9H3/t23-,27?,28-,30-,31-,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCCPUWSKJGJNH-ZTJXRXMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1(C(CC2(C1C(OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)OC[C@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2COC(=O)C(C(C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)O)OC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Oxobutyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B1162135.png)

![(1R,3S,4S,6S,7S,8R)-8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol](/img/structure/B1162141.png)